Methyl 3-methylisoxazole-5-carboxylate
Overview
Description
Methyl 3-methylisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Isomerization and Mass Spectra Analysis : Research on the mass spectra of derivatives of 3-aryl-5-methylisoxazole-4-carboxylic acid, a related compound, has observed thermal isomerization of the isoxazole ring. This study helps in understanding the thermal behavior and mass spectral characteristics of isoxazole compounds (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
Synthesis of Isoxazole Derivatives : A study focused on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the versatility of isoxazole compounds in chemical synthesis (Martins et al., 2002).
Bromination of Isoxazole Compounds : Insights into the bromination process of 3-aryl-5-methyl-isoxazole-4-carboxylate have been studied, demonstrating the potential of these compounds as precursors for other chemical entities (Roy, Rajaraman, & Batra, 2004).
Pd-Catalyzed C-H Bond Activation : The use of 5-methylisoxazole-3-carboxamide for Pd-catalyzed C-H bond activation in the synthesis of various γ-substituted non-natural amino acids has been explored, showcasing the application in organic synthesis (Pasunooti et al., 2015).
Immunological Activity : The immunological activity of certain 5-amino-3-methylisoxazole-4-carboxylic acid derivatives has been investigated, revealing their potential in immunotherapy (Ryng et al., 1999).
Effects on Metabolism : Studies on the effects of 5-Carboxy-3-Methylisoxazole on carbohydrate and fat metabolism, indicating its potential application in metabolic research (Dulin & Gerritsen, 1966).
QSAR Studies and Immunological Activity : Research into the immunological activity and quantitative structure-activity relationship (QSAR) studies of certain isoxazole derivatives has been conducted, providing insights into their biological properties (Ryng et al., 2001).
Pharmacological Applications : The development of excitatory amino acid receptor antagonists using isoxazole amino acid derivatives has been explored for neuroprotection applications (Krogsgaard‐Larsen et al., 1991).
Safety and Hazards
Future Directions
The development of new synthetic strategies for isoxazole derivatives, including “Methyl 3-methylisoxazole-5-carboxylate”, is a significant area of research . Given their importance in drug discovery, it is crucial to develop eco-friendly synthetic methods . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .
Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.78 (iLOGP), 0.96 (XLOGP3), 0.77 (WLOGP), -0.02 (MLOGP), and 1.08 (SILICOS-IT), with a consensus Log Po/w of 0.91 .
Result of Action
Isoxazole derivatives are known to exert a variety of biological effects, depending on their specific chemical structures and the biological targets they interact with .
Properties
IUPAC Name |
methyl 3-methyl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRNUSBFRMCWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143250 | |
Record name | Methyl 3-methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-96-2 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methylisoxazole-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methylisoxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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